molecular formula C12H9ClFNO3S B14841060 4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride

4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride

Cat. No.: B14841060
M. Wt: 301.72 g/mol
InChI Key: IPXYTVIQHYLHBC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group:

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.

    Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.

    Functionalized Pyridine Derivatives: Obtained through electrophilic aromatic substitution.

Scientific Research Applications

4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The benzyloxy and fluorine substituents influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but lacks the fluorine and sulfonyl chloride groups.

    6-Fluoropyridine-2-sulfonyl chloride: Contains the fluorine and sulfonyl chloride groups but lacks the benzyloxy group.

    4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride: Similar structure with chlorine instead of fluorine.

Uniqueness

4-(Benzyloxy)-6-fluoropyridine-2-sulfonyl chloride is unique due to the combination of the benzyloxy, fluorine, and sulfonyl chloride groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H9ClFNO3S

Molecular Weight

301.72 g/mol

IUPAC Name

6-fluoro-4-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C12H9ClFNO3S/c13-19(16,17)12-7-10(6-11(14)15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

IPXYTVIQHYLHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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